molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromomethyl)phenyl]benzene CAS No. 42837-44-5

1,3,5-Tris[4-(bromomethyl)phenyl]benzene

Cat. No.: B1600719
CAS No.: 42837-44-5
M. Wt: 585.2 g/mol
InChI Key: OMSHYLJZYDPPHE-UHFFFAOYSA-N
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Description

CAS No.: 42837-44-5 Molecular Formula: C27H21Br3 (corrected from ) Structure: A central benzene core substituted with three para-bromomethylphenyl groups. Applications:

  • Precursor for dendrimers and polymers ().
  • Crosslinking agent in peptide chemistry ().
  • Intermediate in antimalarial drug candidates ().

Properties

IUPAC Name

1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSHYLJZYDPPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494683
Record name 1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42837-44-5
Record name 1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris[4-(bromomethyl)phenyl]benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-tris(4-methylphenyl)benzene. The typical synthetic route includes:

    Bromination: The starting material, 1,3,5-tris(4-methylphenyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms to the methyl groups, forming this compound.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Utilizing industrial reactors and optimized reaction conditions to ensure efficient bromination.

    Continuous Purification: Employing continuous purification techniques such as distillation and crystallization to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized compounds.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Functionalized derivatives with new substituents replacing the bromomethyl groups.

    Cross-Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of bromomethyl groups.

Scientific Research Applications

1,3,5-Tris[4-(bromomethyl)phenyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene and its derivatives involves:

    Molecular Targets: The bromomethyl groups can interact with nucleophilic sites on biological molecules, leading to the formation of covalent bonds.

    Pathways: In biological systems, these interactions can disrupt normal cellular functions, leading to antiparasitic or antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues with Varying Cores

Compound Name Core Structure Substituents Key Applications Reference
1,3,5-Tris(bromomethyl)benzene Benzene Three bromomethyl groups (1,3,5) Dendrimer synthesis, crosslinking
TrzDBTH (triazine-based) 1,3,5-Triazine Bromomethylphenyl groups Solid acid catalysis for fructose conversion
TIPT (2,4,6-tris[4-imidazolylphenyl]triazine) Triazine Imidazolylphenyl groups Rigid ligand in MOF construction

Key Differences :

  • Reactivity : Bromomethyl groups on benzene (1,3,5-Tris[4-(bromomethyl)phenyl]benzene) enable nucleophilic substitutions (e.g., amination ), while triazine cores (TrzDBTH, TIPT) enhance thermal stability and π-π stacking .
  • Symmetry : The 1,3,5 substitution pattern allows C3 symmetry, critical for ordered crystal packing () and uniform dendrimer growth .

Brominated Benzene Derivatives

Compound Name Substituent Pattern Br Interactions (Crystal Packing) Reactivity Reference
This compound Three para-bromomethylphenyl Br···Br contacts (3.5–4.0 Å), C–H···Br bonds High (bromomethyl groups)
1,2,3-Tri(bromomethyl)benzene Three adjacent bromomethyl Complex 3D packing with Br3 ribbons Moderate (steric hindrance)
1,3,5-Tris(4-bromophenyl)benzene Three para-bromophenyl Br···π interactions dominate Low (bromo vs. bromomethyl)

Key Findings :

  • Reactivity : Bromomethyl groups are more reactive than bromophenyl in SN2 reactions, enabling diverse functionalization .
  • Crystal Packing : Symmetrical 1,3,5 substitution promotes Br···Br interactions (type II halogen bonds), enhancing material stability .

Functional Analogues in Drug Development

Compound Name Functional Groups Biological Activity Reference
This compound Bromomethyl Intermediate for antimalarial derivatives
1m and 1r (Antimalarial) Aminomethylphenyl IC50 < 1 µM against Plasmodium

Mechanistic Insight :

  • Bromomethyl groups serve as handles for introducing pharmacophoric groups (e.g., aminomethyl) via nucleophilic substitution .

Key Challenges :

  • Control of regioselectivity in bromination steps .

Biological Activity

1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic compound notable for its multifunctional properties and potential applications in various fields, including materials science and medicinal chemistry. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C21H21Br3
  • Molecular Weight : 570.27 g/mol
  • Melting Point : 193-194 °C
  • Density : 1.565 g/cm³

The compound features three bromomethyl groups attached to a central benzene ring, providing multiple reactive sites for further chemical transformations.

Synthesis Methods

TBB can be synthesized through a multi-step bromination process involving the starting material 1,3,5-tris(4-methylphenyl)benzene. The synthesis typically includes:

  • Bromination : Using bromine (Br₂) in the presence of a catalyst (e.g., iron or aluminum bromide).
  • Purification : Achieved through recrystallization or column chromatography to obtain high-purity TBB.

Antimicrobial Activity

TBB has been investigated for its potential as an antibacterial agent. It is utilized in the synthesis of antibacterial materials, particularly in creating metal-organic frameworks (MOFs) that exhibit activity against various bacterial strains. For instance, TBB-based Cu or Zn-MOFs have shown significant efficacy against Staphylococcus epidermidis .

Antimalarial Activity

Recent studies have evaluated derivatives of TBB for their antimalarial properties against Plasmodium falciparum. One derivative demonstrated an IC₅₀ value of 0.07 μM against the CQ-sensitive strain 3D7 and a selectivity index (SI) of 83.67, indicating promising potential as an antimalarial drug . The structure-activity relationship (SAR) analysis revealed that modifications to the TBB structure could enhance its antiparasitic activity while minimizing cytotoxic effects on human cells.

Cytotoxicity and Selectivity

In vitro studies using human HepG2 cells assessed the cytotoxicity of TBB derivatives. The selectivity index was calculated as the ratio of cytotoxic to antiparasitic activities, with several derivatives showing favorable SI values that suggest their viability as therapeutic agents while maintaining low toxicity to human cells .

TBB's biological activity is primarily attributed to its ability to interact with various biomolecules:

  • Nucleophilic Substitution Reactions : The bromomethyl groups can be replaced by nucleophiles such as amino or hydroxyl groups on proteins and enzymes.
  • Cellular Effects : TBB influences cellular signaling pathways and gene expression by binding to DNA or transcription factors, potentially altering metabolic processes .

Case Studies

StudyObjectiveFindings
MDPI Study Evaluate antimalarial activityDerivative showed IC₅₀ = 0.07 μM against CQ-sensitive strain
Smolecule Application Synthesize antibacterial materialsTBB used in creating MOFs active against Staphylococcus epidermidis
Benchchem Research Investigate biochemical pathwaysTBB interacts with enzymes influencing polymerization processes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Reactant of Route 2
1,3,5-Tris[4-(bromomethyl)phenyl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.